molecular formula C10H20N2 B13181445 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane

2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B13181445
M. Wt: 168.28 g/mol
InChI Key: ZMARQRRUFHATRM-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The spiro[3.3]heptane core is known for its non-coplanar exit vectors, which can mimic the structural properties of benzene rings in various bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method allows for the formation of the spirocyclic structure under relatively mild conditions.

Industrial Production Methods

Industrial production of spirocyclic compounds like this compound often involves scalable photochemical reactions. These reactions utilize visible light-mediated energy transfer catalysis to achieve high yields and purity . The use of DNA-encoded library technology (DELT) has also been explored for the efficient synthesis and diversification of spirocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the spirocyclic structure into more simplified forms.

    Substitution: The spirocyclic core allows for various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spirocyclic oxides, while substitution reactions can introduce various functional groups into the spirocyclic core .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

2-pentan-3-yl-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C10H20N2/c1-3-9(4-2)12-7-10(8-12)5-11-6-10/h9,11H,3-8H2,1-2H3

InChI Key

ZMARQRRUFHATRM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CC2(C1)CNC2

Origin of Product

United States

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